molecular formula C9H16O5 B14322246 4-Hydroxybutyl methyl butanedioate CAS No. 105674-87-1

4-Hydroxybutyl methyl butanedioate

Cat. No.: B14322246
CAS No.: 105674-87-1
M. Wt: 204.22 g/mol
InChI Key: MTGQSXHEWSMVPV-UHFFFAOYSA-N
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Description

4-Hydroxybutyl methyl butanedioate is an ester derivative of succinic acid (butanedioic acid) with one methyl group and one 4-hydroxybutyl group attached via ester linkages. Its structure can be inferred from IUPAC nomenclature rules (P-65.6.3.2.3), where the parent acid is butanedioic acid, and the substituents are methyl and 4-hydroxybutyl esters . The compound’s molecular formula is C₉H₁₄O₆, with a molecular weight of 218.20 g/mol.

These analogs share the same succinate backbone but differ in ester substituents, which influence solubility, reactivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl methyl butanedioate can be achieved through the esterification of butanedioic acid with 4-hydroxybutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl methyl butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxybutyl methyl butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl methyl butanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in various biochemical reactions, potentially influencing metabolic processes and enzyme activities .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-hydroxybutyl methyl butanedioate with related esters:

Compound Molecular Formula Molecular Weight (g/mol) Ester Groups Solubility (Predicted) Key Applications/Activities
This compound C₉H₁₄O₆ 218.20 Methyl, 4-hydroxybutyl Moderate in polar solvents Potential pharmaceutical excipient
Dimethyl succinate (Methyl butanedioate) C₆H₁₀O₄ 146.14 Methyl, methyl Low water solubility; soluble in organic solvents Fragrances, biochemical reagents
Diethyl butanedioate C₈H₁₄O₄ 174.19 Ethyl, ethyl Similar to dimethyl succinate Weak nematicidal activity (37.35% mortality at 72 h)
Dipropan-2-yl butanedioate C₁₀H₁₈O₄ 202.25 Isopropyl, isopropyl Low polarity Minimal nematicidal activity (44.98% mortality at 72 h)

Key Observations:

  • Polarity and Solubility : The 4-hydroxybutyl group in the target compound introduces a hydroxyl (-OH) moiety, enhancing hydrophilicity compared to purely alkyl esters like dimethyl succinate. This could make it suitable for pharmaceutical formulations requiring controlled release or improved biocompatibility .
  • Biological Activity: Esters with branched or hydroxylated substituents (e.g., ethyl 4-methylpentanoate in ) often exhibit stronger nematicidal activity than linear analogs.

Properties

CAS No.

105674-87-1

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

4-O-(4-hydroxybutyl) 1-O-methyl butanedioate

InChI

InChI=1S/C9H16O5/c1-13-8(11)4-5-9(12)14-7-3-2-6-10/h10H,2-7H2,1H3

InChI Key

MTGQSXHEWSMVPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OCCCCO

Origin of Product

United States

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